molecular formula C8H9NO2S B15058524 Methyl6-mercapto-2-methylnicotinate

Methyl6-mercapto-2-methylnicotinate

Cat. No.: B15058524
M. Wt: 183.23 g/mol
InChI Key: UKRQXBQQIDABPF-UHFFFAOYSA-N
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Description

Methyl6-mercapto-2-methylnicotinate is a chemical compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid and contains a mercapto group (-SH) and a methyl group (-CH3) attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl6-mercapto-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the mixture being heated to around 70-80°C for several hours. The resulting product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 6-methylnicotinic acid and methanol are fed into a reactor containing a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl6-mercapto-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Methyl6-mercapto-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl6-mercapto-2-methylnicotinate involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with cellular receptors and signaling pathways, influencing cellular processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Methyl6-mercapto-2-methylnicotinate can be compared with other similar compounds, such as:

    Methyl nicotinate: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    6-Methylnicotinic acid: Lacks the ester group, making it less lipophilic and less likely to penetrate cell membranes.

    2-Mercaptonicotinic acid: Contains a mercapto group but lacks the methyl group, affecting its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that are not present in the similar compounds listed above.

Biological Activity

Methyl 6-mercapto-2-methylnicotinate is a compound with significant potential in various biological applications, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 6-mercapto-2-methylnicotinate features a pyridine ring, which is integral to its chemical properties and biological activities. The compound's molecular formula is C8H10N2O2SC_8H_10N_2O_2S, with a molecular weight of approximately 186.24 g/mol. The presence of the mercapto (thiol) group allows for unique interactions with biological molecules, potentially influencing various physiological processes.

The biological activity of methyl 6-mercapto-2-methylnicotinate is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Preliminary studies suggest that it may modulate enzyme activity through redox reactions, where the thiol group can participate in electron transfer processes. This interaction could lead to alterations in signaling pathways that are crucial for cellular functions.

Research Findings

Research has shown that methyl 6-mercapto-2-methylnicotinate exhibits various biological activities:

  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Studies indicate that methyl 6-mercapto-2-methylnicotinate may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  • Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Data Table: Biological Activities of Methyl 6-Mercapto-2-Methylnicotinate

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals,
Anti-inflammatoryInhibits pro-inflammatory cytokines,
AntimicrobialDisrupts bacterial cell membranes,

Case Studies

  • Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that methyl 6-mercapto-2-methylnicotinate effectively reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde levels and increase glutathione concentrations in treated cells, indicating enhanced antioxidant capacity.
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, methyl 6-mercapto-2-methylnicotinate significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential utility in managing inflammatory conditions.
  • Antimicrobial Evaluation : A recent investigation assessed the antimicrobial efficacy of methyl 6-mercapto-2-methylnicotinate against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-5-6(8(10)11-2)3-4-7(12)9-5/h3-4H,1-2H3,(H,9,12)

InChI Key

UKRQXBQQIDABPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)C(=O)OC

Origin of Product

United States

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